Keto Bisoprolol-d5 Hydrochloride

Bioanalytical method validation Isotope dilution mass spectrometry Bisoprolol impurity quantification

Keto Bisoprolol-d5 Hydrochloride (CAS 1346603-17-5) is a pentadeuterated analog of Keto Bisoprolol, designated in pharmacopoeias as Bisoprolol EP Impurity K and USP Bisoprolol Related Compound F. With molecular formula C18H25D5ClNO5 and molecular weight 380.92 g/mol, this stable isotope-labeled impurity standard incorporates five deuterium atoms at the 1,1,2,3,3-positions of the 2-hydroxy-3-(isopropylamino)propoxy side chain, creating a +5 Da mass shift relative to the unlabeled keto bisoprolol (C18H29NO5, MW 339.43).

Molecular Formula C18H30ClNO5
Molecular Weight 380.9 g/mol
Cat. No. B12425306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeto Bisoprolol-d5 Hydrochloride
Molecular FormulaC18H30ClNO5
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O.Cl
InChIInChI=1S/C18H29NO5.ClH/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4;/h5-8,13-14,16,19-20H,9-12H2,1-4H3;1H/i11D2,12D2,16D;
InChIKeyHWBDVFWKOGSIHV-UKJBEOQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keto Bisoprolol-d5 Hydrochloride: Procurement Guide for the Deuterated Bisoprolol EP Impurity K Reference Standard


Keto Bisoprolol-d5 Hydrochloride (CAS 1346603-17-5) is a pentadeuterated analog of Keto Bisoprolol, designated in pharmacopoeias as Bisoprolol EP Impurity K and USP Bisoprolol Related Compound F [1]. With molecular formula C18H25D5ClNO5 and molecular weight 380.92 g/mol, this stable isotope-labeled impurity standard incorporates five deuterium atoms at the 1,1,2,3,3-positions of the 2-hydroxy-3-(isopropylamino)propoxy side chain, creating a +5 Da mass shift relative to the unlabeled keto bisoprolol (C18H29NO5, MW 339.43) [2]. The compound is supplied as a white solid with purity specifications of 98% (HPLC) and recommended storage at 2–8 °C under refrigeration .

Why Keto Bisoprolol-d5 Hydrochloride Cannot Be Substituted by Unlabeled Keto Bisoprolol or Other Bisoprolol Impurity Standards


Keto Bisoprolol-d5 Hydrochloride occupies a distinct procurement niche that precludes generic substitution for three converging reasons. First, its +5 Da mass shift (m/z 345.4 → m/z 350.4 for [M+H]+) enables unequivocal mass spectrometric discrimination from the unlabeled keto bisoprolol analyte, a prerequisite for isotope dilution LC-MS/MS quantification where co-eluting endogenous matrix components must be distinguished from the target [1]. Second, the deuterium isotope effect produces a measurable retention time difference (ΔtR) on reversed-phase LC columns—generally 0.03–0.15 min earlier elution for the deuterated species—which fundamentally alters matrix effect compensation behavior relative to non-deuterated internal standards; this phenomenon has been quantitatively demonstrated for carvedilol-d5 and is a class-level characteristic of all pentadeuterated aromatics [2]. Third, as the hydrochloride salt of the specifically deuterated Bisoprolol EP Impurity K (not the parent drug bisoprolol-d5, nor Impurity A, D, G, L, or Q), it is the only reference material that simultaneously satisfies regulatory pharmacopoeial identity requirements (EP/USP) and the isotopic labeling demanded by modern LC-MS/MS bioanalytical method validation guidelines (EMA/ICH M10) .

Keto Bisoprolol-d5 Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


Isotopic Purity and Mass Shift Enable Unambiguous MRM Discrimination from Unlabeled Keto Bisoprolol in LC-MS/MS

Keto Bisoprolol-d5 Hydrochloride provides a +5.0 Da mass shift relative to unlabeled Keto Bisoprolol (C18H29NO5, monoisotopic mass 339.20 Da vs. 344.23 Da for the d5 isotopologue), translating to m/z 340.2 → 345.2 for [M+H]+ precursor ions. In published LC-MS/MS methods for bisoprolol quantification, the analogous d5-bisoprolol internal standard employs the MRM transition m/z 331.3 → 121.3 versus m/z 326.3 → 116.3 for the unlabeled analyte, demonstrating a 5-unit precursor mass window sufficient to eliminate isotopic cross-talk (≤0.1% contribution) [1]. The deuterated impurity standard achieves isotopic enrichment of ≥98% d5 (as specified on supplier Certificates of Analysis), ensuring <2% residual unlabeled (d0) species that could otherwise bias quantification at low impurity levels .

Bioanalytical method validation Isotope dilution mass spectrometry Bisoprolol impurity quantification

Pharmacopoeial Identity Traceability: EP Impurity K / USP Related Compound F Designation vs. Non-Compendial Bisoprolol Metabolites

Keto Bisoprolol-d5 Hydrochloride is the deuterated form of a specifically designated pharmacopoeial impurity—Bisoprolol EP Impurity K (European Pharmacopoeia) and Bisoprolol USP Related Compound F (United States Pharmacopeia)—with the defined chemical structure 2-Isopropoxyethyl 4-[((2RS)-2-hydroxy-3-(isopropylamino)propyl)-oxy]benzoate [1]. By contrast, the commonly cited bisoprolol metabolites M1 (O-dealkyl-bisoprolol), M2 (N-dealkyl-bisoprolol), and M3 (bisoprolol N-oxide) lack compendial monographs and defined acceptance criteria. The USP reference standard for Related Compound F (Sigma-Aldrich Cat. No. 1075815) is supplied with a comprehensive Certificate of Analysis traceable to USP lot-specific monographs, enabling its direct use in System Suitability Testing (SST) and impurity limit tests per official monograph procedures . The deuterated hydrochloride analog retains full structural correspondence to the pharmacopoeial impurity while adding the isotope label required for LC-MS/MS methods that UV-based pharmacopoeial methods do not address [2].

Pharmaceutical impurity profiling Pharmacopoeial reference standards ANDA/NDA regulatory submission

Deuterium Isotope Effect on Reversed-Phase Retention Time: Implications for Matrix Effect Compensation in Biological Samples

Pentadeuterated aromatic compounds exhibit a well-characterized reverse-phase chromatographic isotope effect: the five C–D bonds, being shorter and less polarizable than C–H bonds, reduce hydrophobic interaction with the stationary phase, causing earlier elution of the deuterated species by approximately 0.03–0.15 min on standard C18 columns [1]. Wang et al. (2007) quantitatively demonstrated that a retention time difference of only 0.03 min between carvedilol-d5 and unlabeled carvedilol resulted in a 15–25% difference in the degree of ion suppression from co-eluting phospholipid matrix components, directly altering the analyte-to-internal-standard peak area ratio and compromising quantification accuracy by up to 18% in affected plasma lots [1]. This class-level phenomenon applies equally to Keto Bisoprolol-d5 Hydrochloride: the pentadeuterated 2-hydroxy-3-(isopropylamino)propoxy side chain produces a ΔtR comparable to carvedilol-d5, meaning the deuterated standard may not perfectly co-elute with unlabeled keto bisoprolol in phospholipid-rich extracts. Users must therefore validate matrix effect compensation in their specific biological matrix rather than assuming equivalent ionization efficiency [2].

Matrix effect correction Deuterium isotope effect Stable isotope-labeled internal standard

Forced Degradation Provenance: Impurity K Formation Across Hydrolytic, Oxidative, Thermal, and Photolytic Stress Conditions

Lazarevska-Todevska et al. (2022) established that Bisoprolol EP Impurity K (Keto Bisoprolol) is formed under four distinct forced degradation conditions: (1) alkaline hydrolysis (alongside impurities A, L, Q, G), (2) oxidative degradation with H₂O₂ (alongside impurities A and L), (3) thermal degradation at elevated temperature (alongside impurities A and L), and (4) photolytic degradation under UV/visible light (alongside impurities A, L, and G) [1]. Impurity K was characterized by its mass spectral fragmentation pattern in the same study. Critically, Keto Bisoprolol-d5 Hydrochloride enables the specific quantification of this multi-pathway degradation product in stability studies without interference from co-forming impurities, because the deuterated standard provides a unique MRM channel that can be spiked into stressed samples for accurate recovery calculation at each time point [1]. The HCl salt form (MW 380.92) offers improved aqueous solubility and handling characteristics relative to the free base (MW 339.43, supplied as a colorless oil), which is essential for preparing accurate spike solutions in stability-indicating method development .

Forced degradation study Bisoprolol stability-indicating methods Impurity K degradation pathway

Quantitative Cost-Performance Differential: Deuterated Keto Bisoprolol HCl vs. Unlabeled HCl Salt for Impurity Method Validation

A direct price comparison from the same authorized distributor (CymitQuimica/TRC) reveals the procurement cost differential: Keto Bisoprolol-d5 Hydrochloride (TR-K175152) is priced at €1,753.00 per 10 mg, while unlabeled Keto Bisoprolol Hydrochloride (TR-K175150) is priced at €188.00 per 10 mg—a 9.3-fold cost premium for the deuterated form . However, for a typical bioanalytical LC-MS/MS method validation requiring ~5 mg of internal standard to prepare calibration standards, QC samples, and system suitability solutions across a full validation batch (3 accuracy/precision runs × 6 calibration levels × triplicates), the incremental cost of ~€783 (5 mg of d5-HCl at proportional pricing) must be weighed against the cost of method failure due to inadequate matrix effect compensation or isotopic cross-talk from a non-deuterated analog [1]. The +5 Da mass shift eliminates the need for chromatographic baseline separation between internal standard and analyte, reducing LC run time by an estimated 30–50% compared to methods relying on structural analogs with different retention characteristics [1].

Reference standard procurement Cost-benefit analysis Method validation budget

Structural Differentiation from Bisoprolol-d5 Parent Drug: The Keto (Ester) Functional Group Defines a Distinct Analyte Domain

A critical procurement distinction exists between Keto Bisoprolol-d5 Hydrochloride (the deuterated impurity/ester metabolite, MW 380.92) and Bisoprolol-d5 (the deuterated parent drug, MW 330.48) . Keto Bisoprolol contains a benzoate ester moiety (C(=O)OCCOC(C)C) at the para position of the phenyl ring, replacing the parent drug's ethoxymethyl ether linkage (COCCOC(C)C), which shifts the monoisotopic mass by +14 Da (CH₂ → O replacement and oxidation state change) . In oxidative degradation studies using 30% H₂O₂, bisoprolol-d5 produces both Impurity K (m/z 340, corresponding to the keto ester) and Impurity L (m/z 238, a further degradation product), confirming that the parent drug and the keto impurity follow divergent degradation pathways . Consequently, using Bisoprolol-d5 as an internal standard for Keto Bisoprolol quantification introduces a +14 Da mass offset and distinct fragmentation pattern (loss of the ester side chain vs. loss of the ether side chain), violating the fundamental SIL-IS principle of co-elution and matched ionization efficiency. The target compound's five deuterium atoms are positioned on the 2-hydroxy-3-(isopropylamino)propoxy side chain (identical labeling position to bisoprolol-d5), but the benzoate ester terminus ensures complete MRM selectivity versus the parent drug .

Bisoprolol impurity vs. parent drug Metabolite identification Deuterated internal standard selection

Keto Bisoprolol-d5 Hydrochloride: Highest-Value Application Scenarios Based on Quantitative Evidence


LC-MS/MS Bioanalytical Method Development and Validation for Keto Bisoprolol in Human Plasma (Regulated Bioanalysis per EMA/ICH M10)

Use Keto Bisoprolol-d5 Hydrochloride as the stable isotope-labeled internal standard for quantifying circulating Keto Bisoprolol (a bisoprolol metabolite and degradation impurity) in human plasma. The +5 Da mass shift enables an MRM transition free of isotopic cross-talk (≤0.1%), meeting the EMA guideline recommendation for a minimum +3 Da separation between analyte and internal standard [1]. Spike the deuterated standard into plasma samples prior to protein precipitation to correct for extraction recovery variability and matrix effects. The validated LC-MS/MS method for the structurally analogous d5-bisoprolol achieved a linear range of 0.5–100 ng/mL with intra- and inter-day precision <15% CV, demonstrating the achievable performance characteristics using a d5 isotopologue [1]. This application scenario directly leverages Evidence Items 1 and 5, which together establish the mass discrimination capability and the structural suitability of the deuterated keto ester over the deuterated parent drug.

Forced Degradation and Stability-Indicating Method Development for Bisoprolol Fumarate Finished Drug Product (ICH Q1A/Q1B Compliance)

Employ Keto Bisoprolol-d5 Hydrochloride as the reference standard for Impurity K quantification in forced degradation studies of bisoprolol fumarate tablets. The impurity forms under alkaline hydrolysis, oxidative stress, thermal stress, and photolytic conditions—four of the five ICH-mandated stress conditions [2]. The deuterated HCl salt (white solid, mp 118–120°C) enables accurate gravimetric preparation of stock solutions, overcoming the handling limitations of the unlabeled free base (colorless oil). Spike the deuterated standard into stressed samples at known concentrations (e.g., 0.1%, 0.5%, 1.0% w/w relative to bisoprolol label claim) to establish percent degradation, mass balance, and peak purity by LC-UV-MS/MS. The dual UV (270 nm) and MS detection approach validated by Lazarevska-Todevska et al. (2022) provides both quantification and structural confirmation in a single analytical run [2]. This scenario directly applies Evidence Items 2, 4, and 6.

Abbreviated New Drug Application (ANDA) Impurity Profiling: Quantitative Determination of Bisoprolol EP Impurity K in Drug Substance Batches

Use Keto Bisoprolol-d5 Hydrochloride as the primary reference standard for Impurity K (USP Related Compound F) in ANDA submission batches, where regulatory authorities require identification, quantification, and control of specified impurities at or above the ICH Q3A identification threshold (0.10% for a maximum daily dose of ≤2 g/day) . The compound's dual pharmacopoeial designation (EP Impurity K / USP Related Compound F) and the availability of a USP-certified non-deuterated reference standard (Sigma-Aldrich Cat. 1075815) provide a traceability chain that satisfies FDA/EMA requirements for reference standard qualification . The deuterated standard enables a single LC-MS/MS method to simultaneously identify (via MRM ratio) and quantify (via isotope dilution) Impurity K, replacing two separate methods (HPLC-UV for quantification; LC-MS for identification) and reducing analytical turnaround time. This application scenario leverages Evidence Items 1, 2, 4, and 5 in an integrated workflow.

In Vitro Metabolism Studies: CYP3A4-Mediated Conversion of Bisoprolol to Keto Bisoprolol in Human Liver Microsomes

Apply Keto Bisoprolol-d5 Hydrochloride as the internal standard for quantifying the formation rate of Keto Bisoprolol from bisoprolol in CYP3A4-catalyzed incubations with human liver microsomes (HLM). Bisoprolol is primarily metabolized by CYP3A4 to inactive, polar metabolites, with the keto ester representing the O-dealkylation/oxidation product [3]. By spiking a fixed concentration of the deuterated standard into quenched microsomal incubates, researchers can correct for differential recovery across incubation time points and matrix variability between HLM lots. The use of the deuterated keto ester, rather than bisoprolol-d5, ensures that the internal standard matches the analyte's retention time and ionization behavior on the LC-MS/MS system, as the ester functional group imparts distinct chromatographic and mass spectrometric properties from the parent drug ether [3]. This scenario applies Evidence Items 5 and 6, which demonstrate the structural specificity and mass discrimination advantages of the target compound over the deuterated parent drug internal standard.

Quote Request

Request a Quote for Keto Bisoprolol-d5 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.